molecular formula C30H14N6O B15009761 2-[4-(3,4-Dicyanophenoxy)phenyl]-3-phenylquinoxaline-6,7-dicarbonitrile

2-[4-(3,4-Dicyanophenoxy)phenyl]-3-phenylquinoxaline-6,7-dicarbonitrile

Cat. No.: B15009761
M. Wt: 474.5 g/mol
InChI Key: UDFWTBDEWALZQJ-UHFFFAOYSA-N
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Description

2-[4-(3,4-Dicyanophenoxy)phenyl]-3-phenylquinoxaline-6,7-dicarbonitrile is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4-Dicyanophenoxy)phenyl]-3-phenylquinoxaline-6,7-dicarbonitrile typically involves the reaction of bisphenol A with nitrophthalonitrile in the presence of a catalyst such as lithium hydroxide. The reaction is carried out in a solvent like dimethyl sulfoxide at room temperature. The product is then purified and characterized using techniques such as NMR, IR, and HPLC-MS .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The process may also include additional purification steps to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,4-Dicyanophenoxy)phenyl]-3-phenylquinoxaline-6,7-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[4-(3,4-Dicyanophenoxy)phenyl]-3-phenylquinoxaline-6,7-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(3,4-Dicyanophenoxy)phenyl]-3-phenylquinoxaline-6,7-dicarbonitrile involves its interaction with specific molecular targets and pathways. The cyano groups and quinoxaline core play a crucial role in its reactivity and binding to target molecules. The compound may exert its effects through the inhibition of specific enzymes or receptors, leading to desired biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C30H14N6O

Molecular Weight

474.5 g/mol

IUPAC Name

2-[4-(3,4-dicyanophenoxy)phenyl]-3-phenylquinoxaline-6,7-dicarbonitrile

InChI

InChI=1S/C30H14N6O/c31-15-21-8-11-26(12-22(21)16-32)37-25-9-6-20(7-10-25)30-29(19-4-2-1-3-5-19)35-27-13-23(17-33)24(18-34)14-28(27)36-30/h1-14H

InChI Key

UDFWTBDEWALZQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C(=C3)C#N)C#N)N=C2C4=CC=C(C=C4)OC5=CC(=C(C=C5)C#N)C#N

Origin of Product

United States

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